N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide
Description
Properties
Molecular Formula |
C18H19N5O3 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C18H19N5O3/c1-25-16-8-3-13(11-17(16)26-2)9-10-19-18(24)14-4-6-15(7-5-14)23-12-20-21-22-23/h3-8,11-12H,9-10H2,1-2H3,(H,19,24) |
InChI Key |
AXFIDZFTTTXLAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)N3C=NN=N3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with a benzoyl chloride derivative to form an intermediate benzamide. This intermediate is then subjected to a cyclization reaction with sodium azide to introduce the tetrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The benzamide and tetrazole groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Key Findings and Functional Group Impact
Rip-B (N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide): Lacks the tetrazole group, reducing hydrogen-bonding capacity compared to the target compound. High synthetic yield (80%) via straightforward amidation .
Compound 3b (4-Imidazolylbenzamide) :
- Imidazole vs. tetrazole: Imidazole offers weaker acidity (pKa ~14 vs. tetrazole’s ~4.9), affecting pH-dependent binding.
- The 3,4-difluorophenylureido group may enhance selectivity for fluorophilic enzyme pockets .
Azanium Chloride Dihydrate :
- Ionic character improves water solubility, contrasting with the neutral target compound.
- Used in alkaloid synthesis, highlighting the role of 3,4-dimethoxyphenethyl in natural product mimicry .
Pesticide Analogues (e.g., Etobenzanid) :
- Chlorinated or alkoxy substituents (e.g., dichlorophenyl, ethoxymethoxy) prioritize agricultural efficacy over drug-like properties.
- Demonstrates how substituent choice dictates application domains .
Triazolylbenzamide (2f) :
- Lower synthetic yield (50%) due to multi-step click chemistry.
- Triazole’s stability and hydrogen-bonding profile differ from tetrazole, impacting pharmacokinetics .
Q & A
Q. What are the optimal synthetic routes for N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The synthesis typically involves multi-step protocols, starting with coupling reactions between substituted benzamides and tetrazole-containing intermediates. Key steps include:
- Solvent Selection: Polar aprotic solvents like DMF or ethanol are preferred for intermediates (e.g., tetrazole alkylation) to enhance solubility and reaction homogeneity .
- Catalyst Optimization: Copper(I)-catalyzed click chemistry (e.g., Huisgen cycloaddition) may improve tetrazole ring formation efficiency, as seen in analogous benzamide-tetrazole hybrids .
- Purification: Column chromatography or recrystallization (using methanol or ethyl acetate) is critical for isolating high-purity products. For example, refluxing with ice-cold water post-reaction aids in precipitating pure solids .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR are essential for verifying the methoxyphenyl ethyl chain (δ 3.8–4.2 ppm for methoxy groups) and benzamide carbonyl (δ ~165 ppm) .
- IR Spectroscopy: Confirm tetrazole ring presence via N-H stretching (~3200 cm) and C=N absorption (~1600 cm) .
- Elemental Analysis: Validate stoichiometry (e.g., C, H, N content) to rule out byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational docking predictions and experimental binding assays for this compound?
Methodological Answer:
- Docking Refinement: Use molecular dynamics (MD) simulations to account for protein flexibility, as rigid docking (e.g., AutoDock Vina) may mispredict binding poses. Adjust force fields to better model tetrazole-protein interactions .
- Experimental Validation: Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics. If discrepancies persist, re-examine protonation states of the tetrazole ring (pKa ~4.9), which can alter binding affinity under physiological pH .
Q. What strategies are employed to establish structure-activity relationships (SAR) for analogs of this compound?
Methodological Answer:
- Core Modifications: Replace the 3,4-dimethoxyphenyl group with halogenated or trifluoromethyl variants to assess electronic effects on receptor binding. For example, trifluoromethyl groups enhance metabolic stability in related benzamide derivatives .
- Tetrazole Substitution: Compare 1H-tetrazol-1-yl vs. 2H-tetrazol-5-yl regioisomers to evaluate steric/electronic impacts on activity .
- Biological Assays: Use kinase inhibition assays (e.g., FGFR1-4 for anticancer activity) to correlate structural changes with potency .
Q. How can researchers mitigate challenges in synthesizing tetrazole-containing intermediates under aqueous conditions?
Methodological Answer:
- Moisture-Sensitive Steps: Employ anhydrous solvents (e.g., THF) and Schlenk techniques for tetrazole cyclization to prevent hydrolysis .
- Alternative Reagents: Use trimethylsilyl azide (TMSN) instead of sodium azide to reduce side reactions in tetrazole formation .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?
Methodological Answer:
- Nonlinear Regression: Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC values. Include Hill slopes to assess cooperativity .
- Outlier Handling: Apply Grubbs’ test to identify anomalous data points, particularly in triplicate experiments with high variability at low concentrations .
Q. How should researchers address batch-to-batch variability in compound purity during biological testing?
Methodological Answer:
- QC Protocols: Implement HPLC-UV (e.g., C18 column, 254 nm) with ≥95% purity thresholds. For tetrazole stability, monitor degradation via LC-MS over 24-hour periods .
- Bioactivity Normalization: Express results as % inhibition relative to a reference batch to control for purity-driven variability .
Safety and Handling
Q. What safety protocols are recommended for handling tetrazole-containing intermediates during synthesis?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves and safety goggles due to tetrazole’s irritant properties .
- Ventilation: Perform reactions in fume hoods to avoid inhalation of azide precursors .
- Waste Disposal: Neutralize residual azides with 10% ceric ammonium nitrate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
